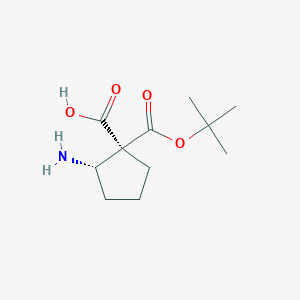
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which helps in stabilizing the compound during various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid typically involves the following steps:
Cyclopentanone Conversion: The starting material, cyclopentanone, undergoes a series of reactions to introduce the amino group and carboxylic acid functionality.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the stability of the amino group during subsequent reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of (1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
(1R,2S)-Boc-2-amino-cyclopentanecarboxylic acid: A diastereomer with different stereochemistry at the amino and carboxylic acid groups.
Uniqueness
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring high stereochemical purity and selectivity .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(1S,2S)-2-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7(11)12/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,11-/m0/s1 |
InChI-Schlüssel |
NZBULEMJQQIFQG-CPCISQLKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@]1(CCC[C@@H]1N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCCC1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


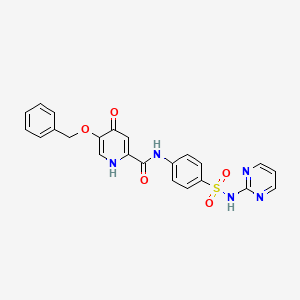
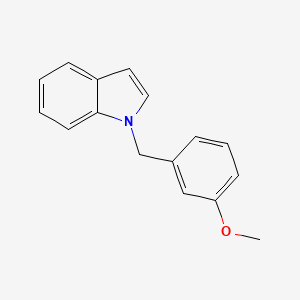
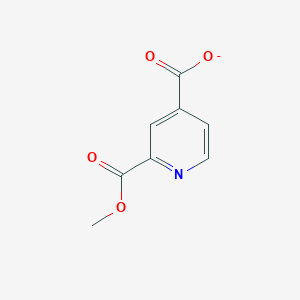
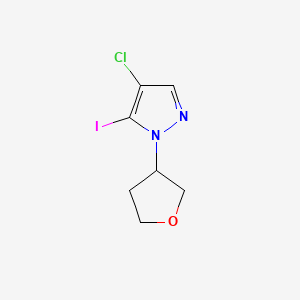

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
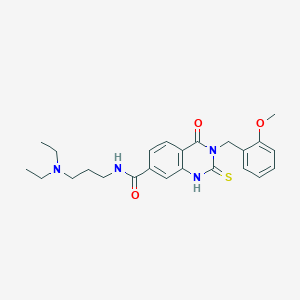
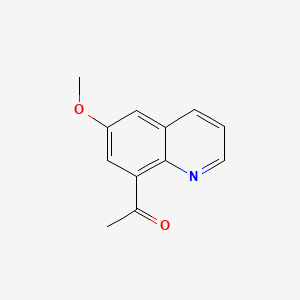

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

